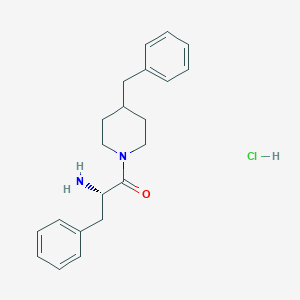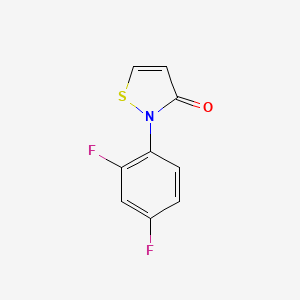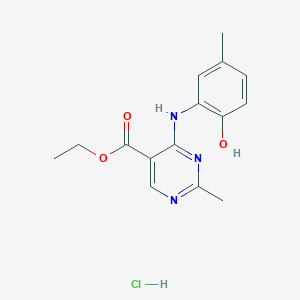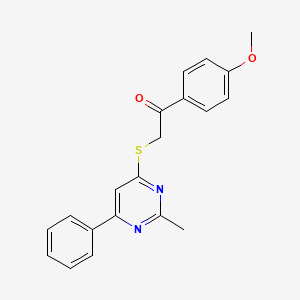![molecular formula C19H30N4O4S B7851345 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7851345.png)
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate” is a small molecule known for its ability to bind to other small molecules. It is predicted to be located in the extracellular region and is a protein-coding compound .
准备方法
Synthetic Routes and Reaction Conditions
The preparation methods for 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate are not explicitly detailed in the available literature. general synthetic routes for small molecules typically involve multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. These steps often include:
Selection of starting materials: Choosing the appropriate organic compounds that will serve as the building blocks.
Reaction conditions: Utilizing specific temperatures, solvents, and catalysts to facilitate the desired chemical reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production methods for small molecules like this compound often involve large-scale synthesis using automated equipment and stringent quality control measures. These methods ensure the consistent production of high-purity compounds suitable for research and industrial applications.
化学反应分析
Types of Reactions
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing agents: Typical reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: These may include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying small molecule interactions and binding activities.
Biology: The compound is utilized in research involving protein-ligand interactions and extracellular signaling.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves its ability to bind to small molecules and proteins. This binding activity is facilitated by specific molecular targets and pathways, which include:
Molecular targets: The compound interacts with proteins and other small molecules in the extracellular region.
Pathways involved: The binding activity of this compound can influence various biological pathways, including signaling cascades and metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate include other small molecules with binding activities, such as:
CID 54684141: A compound with similar binding properties.
CID 163451-81-8: Another small molecule with comparable interactions.
Uniqueness
This compound is unique due to its specific binding activity and extracellular localization. This distinguishes it from other small molecules that may have different binding affinities or intracellular targets.
属性
IUPAC Name |
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-4-5-6-7-8-9-10-11-12-23-15-16(20-18(23)28-13-14(24)25)21(2)19(27)22(3)17(15)26/h4-13H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMGWIGRYYAKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B7851276.png)
![4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]benzoic acid;dihydrochloride](/img/structure/B7851281.png)
![(2S)-2-amino-3-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide hydrochloride](/img/structure/B7851288.png)





![2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride](/img/structure/B7851337.png)


![2-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7851347.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B7851355.png)

